molecular formula C46H56N4O10 B610134 Pleurosine CAS No. 39608-80-5

Pleurosine

Cat. No.: B610134
CAS No.: 39608-80-5
M. Wt: 825.0 g/mol
InChI Key: ATTVIAQTRLLYAD-KMNYYTSSSA-N
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Description

Pleurosine is a catharanthuseus alkaloid, a type of bisindole alkaloid derived from the plant Catharanthus roseus . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pleurosine involves multiple steps, starting from simpler indole derivatives. The process typically includes the formation of the bisindole core through a series of condensation reactions, followed by functional group modifications to achieve the final structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry and biotechnological approaches may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Pleurosine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly at the indole nitrogen atoms, can lead to the formation of novel this compound analogs with enhanced or modified activities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized this compound analogs.

Scientific Research Applications

Pleurosine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pleurosine involves its interaction with specific molecular targets, such as enzymes and receptors, within biological systems. The compound’s bisindole structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved in this compound’s action are still under investigation, but its potential to inhibit cancer cell growth has been demonstrated in several studies .

Comparison with Similar Compounds

Pleurosine is unique among bisindole alkaloids due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its specific interactions with molecular targets and its potential for developing new therapeutic agents.

Properties

CAS No.

39608-80-5

Molecular Formula

C46H56N4O10

Molecular Weight

825.0 g/mol

IUPAC Name

methyl (10S,11R,12R,19R)-11-acetyloxy-4-[(13S,15S,16R,18S)-13-acetyloxy-18-ethyl-1-oxido-17-oxa-11-aza-1-azoniapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O10/c1-8-42-16-12-18-49-19-17-44(38(42)49)31-21-32(35(56-6)22-34(31)48(5)39(44)46(54,41(53)57-7)40(42)58-26(3)51)45(59-27(4)52)23-28-24-50(55,25-43(9-2)37(28)60-43)20-15-30-29-13-10-11-14-33(29)47-36(30)45/h10-14,16,21-22,28,37-40,47,54H,8-9,15,17-20,23-25H2,1-7H3/t28-,37+,38-,39?,40+,42+,43-,44?,45-,46-,50?/m0/s1

InChI Key

ATTVIAQTRLLYAD-KMNYYTSSSA-N

Isomeric SMILES

CC[C@]12C[N+]3(CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)OC(=O)C)NC1=CC=CC=C41)[O-]

SMILES

CC[C@]12CN3(CCc4c([C@](c5c(OC)cc(N(C)C6C78CCN9[C@H]8[C@@]([C@@H](OC(C)=O)[C@]6(O)C(OC)=O)(CC)C=CC9)c7c5)(OC(C)=O)C[C@@H]([C@H]1O2)C3)[nH]c%10c4cccc%10)=O

Canonical SMILES

CCC12C[N+]3(CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)OC(=O)C)NC1=CC=CC=C41)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pleurosine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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